DNA Sequence Selectivity: Saframycin B Lacks Covalent DNA Binding Footprints Compared to Saframycins A, S, Mx1, and Mx3
In complementary strand MPE·Fe(II) footprinting assays, saframycins Mx1, Mx3, A, and S recognize and protect 5′-GGG and 5′-GGPy sequences. In stark contrast, saframycins Mx2, B, and C, which lack the critical CN or OH leaving group, do not show any footprints on the restriction fragments examined [1]. This absence of footprinting directly correlates with the inability of saframycin B to form covalent DNA adducts.
| Evidence Dimension | DNA sequence selectivity and covalent binding (footprinting) |
|---|---|
| Target Compound Data | No detectable footprints on 545 bp and 135 bp HindIII/RsaI restriction fragments of pBR322 DNA. |
| Comparator Or Baseline | Saframycins Mx1, Mx3, A, S: recognize and protect 5′-GGG and 5′-GGPy sequences; binding site size = 3 base pairs. |
| Quantified Difference | Qualitative difference: presence vs. absence of DNA footprinting. |
| Conditions | MPE·Fe(II) footprinting and exonuclease III stop assays on pBR322 DNA restriction fragments [1]. |
Why This Matters
This qualitative functional difference confirms that saframycin B cannot serve as a substitute for saframycins that covalently modify DNA, a critical consideration for studies on DNA damage response or antitumor mechanism.
- [1] Rao KE, Lown JW. DNA sequence selectivities in the covalent bonding of antibiotic saframycins Mx1, Mx3, A, and S deduced from MPE.Fe(II) footprinting and exonuclease III stop assays. Biochemistry. 1992;31(49):12493-12499. View Source
